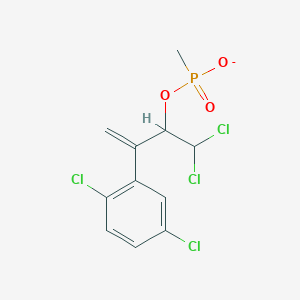
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is a chemical compound with a complex structure that includes multiple chlorine atoms and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phosphonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Known for its use as an insecticide.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used in pharmaceutical research.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Utilized as a catalyst in various chemical reactions.
Uniqueness
1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is unique due to its specific combination of chlorine atoms and a phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
64654-13-3 |
|---|---|
Fórmula molecular |
C11H10Cl4O3P- |
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
[1,1-dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl]oxy-methylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-6(8-5-7(12)3-4-9(8)13)10(11(14)15)18-19(2,16)17/h3-5,10-11H,1H2,2H3,(H,16,17)/p-1 |
Clave InChI |
LTYJYNCEHKQEEC-UHFFFAOYSA-M |
SMILES canónico |
CP(=O)([O-])OC(C(Cl)Cl)C(=C)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



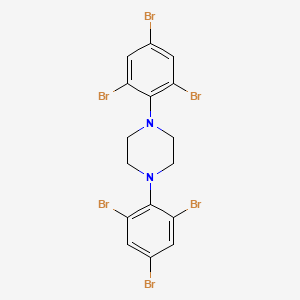
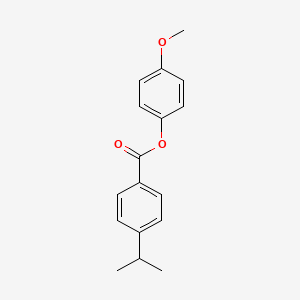
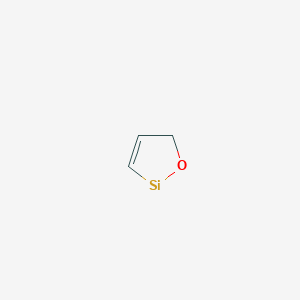

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

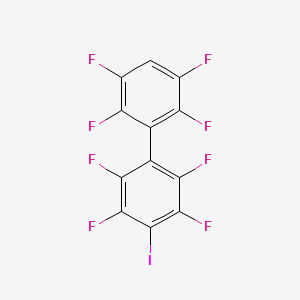
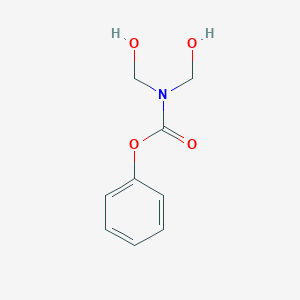

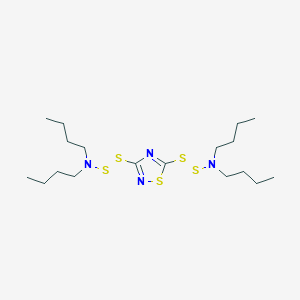

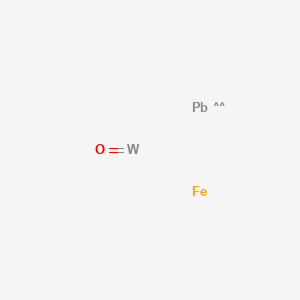
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
